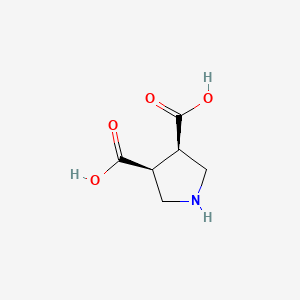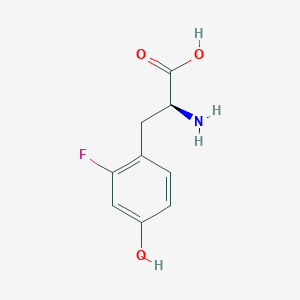
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid (TFTBA) is a halogen-containing carboxylic acid, which has a variety of applications in scientific research. TFTBA is a white crystalline solid with a melting point of 140 °C and a boiling point of 226 °C. It is soluble in water, ethanol, and other organic solvents. In the scientific research field, TFTBA is used as a reagent, catalyst, and ligand in organic synthesis and as a reagent in the synthesis of a variety of organic compounds.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a ligand in coordination chemistry. It is also used as a reagent in the synthesis of a variety of organic compounds. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is used as a reactant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is based on its ability to form strong hydrogen bonds with other molecules. 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has two fluorine atoms that can form hydrogen bonds with other molecules, allowing it to act as a catalyst in organic reactions. Additionally, the trifluoromethyl group in 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an electron-withdrawing group, which can increase the reactivity of the molecule and facilitate organic reactions.
Biochemical and Physiological Effects
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% for lab experiments include its low cost, its high solubility in organic solvents, and its ability to form strong hydrogen bonds with other molecules. Additionally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively stable compound, making it suitable for long-term storage. However, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is a relatively toxic compound, and its use should be done with caution.
Direcciones Futuras
The use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in scientific research is still in its early stages, and there is still much to be explored. One possible future direction is the use of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% in the synthesis of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% on different organisms. Finally, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% could be used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials.
Métodos De Síntesis
2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% can be synthesized by two methods: the Friedel-Crafts reaction and the Friedel-Crafts acylation. In the Friedel-Crafts reaction, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous aluminum chloride and sulfuric acid. In the Friedel-Crafts acylation, 2,3,4,6-Tetrafluoro-5-(trifluoromethyl)benzoic acid, 95% is synthesized by reacting trifluoromethylbenzene with anhydrous acetic anhydride and anhydrous aluminum chloride.
Propiedades
IUPAC Name |
2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7O2/c9-3-1(7(16)17)4(10)6(12)5(11)2(3)8(13,14)15/h(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCIVOYEQYYBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)C(F)(F)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-3-methylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

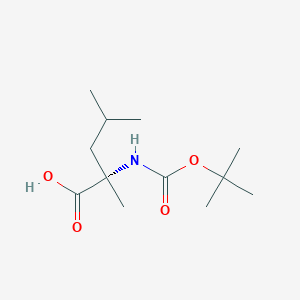

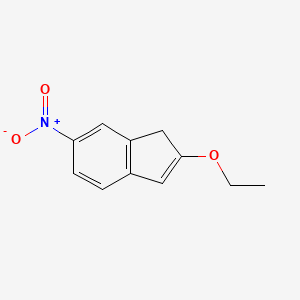

![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
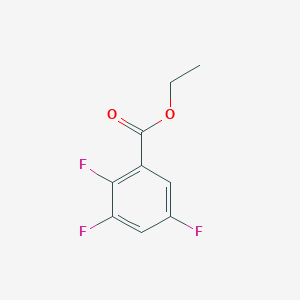
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)

